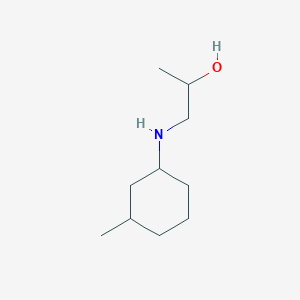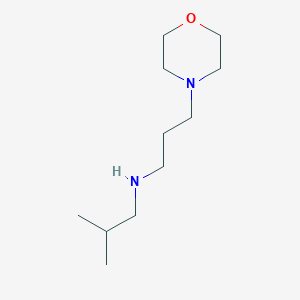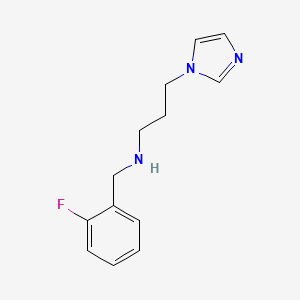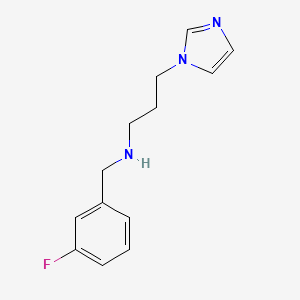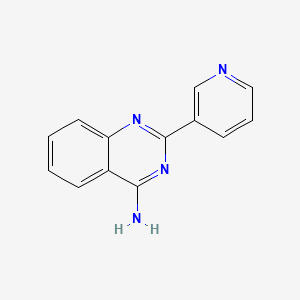
2-(Pyridin-3-yl)quinazolin-4-amine
概要
説明
2-(Pyridin-3-yl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline class, which is characterized by a fused double-ring system consisting of a benzene ring and a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a core structure for the development of pharmaceutical agents targeting various diseases, including cancer and cardiovascular conditions .
Synthesis Analysis
The synthesis of quinazoline derivatives can be achieved through various routes. For instance, a novel 3-amino-4(3H)-quinazolinone, which is structurally related to 2-(Pyridin-3-yl)quinazolin-4-amine, was synthesized using 2,3-pyridine dicarboxylic anhydride and anthranilic acid or methyl anthranilate as starting materials . Another study reported the synthesis of 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one derivatives, which were then used for amination reactions to introduce various amine substituents . Additionally, a new straightforward synthesis of a quinazolinone derivative was achieved via a one-pot Ullmann reaction .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of nitrogen atoms within the fused ring system, which can participate in hydrogen bonding and other interactions. This feature is crucial for the binding of these compounds to biological targets. For example, N-(1H-pyrazol-3-yl)quinazolin-4-amines were designed and synthesized, and their molecular interactions with protein kinases were studied through docking studies, revealing key interactions within the ATP binding site .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, which are essential for the modification of their structure and the enhancement of their biological activity. The amination of quinazolinone derivatives has been optimized using palladium catalysis, which allows for the introduction of aryl, heteroaryl, and alkyl amines . Furthermore, the reactivity of different halogen substituents on the quinazoline ring has been compared, with bromo analogs showing higher reactivity than chloro derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and substituents. For instance, the synthesis of 2-aryl quinazolin-4(3H)-ones was achieved using InCl3 catalysis, which provided good yields and high selectivities . The solubility and pharmacokinetic profiles of these compounds can be further optimized, as demonstrated by the development of a phosphoramide prodrug with improved properties . The coordination properties of quinazoline derivatives have also been studied, with N,N-Di(pyridin-2-yl)quinolin-6-amine showing the ability to form complexes with various metal cations .
科学的研究の応用
Anticancer Potential
A range of 2, 4-disubstituted quinazolines, including 2-(pyridin-3-yl) quinazolin-4-amine derivatives, have been synthesized and evaluated for their anticancer activity. These compounds have shown significant in vitro anticancer effects against various cancer cell lines, such as human adenocarcinoma and breast cancer, indicating their potential as anticancer agents (Gurubasavaraj & Moshin, 2020).
Cardiovascular Research
The quinazoline derivatives have been explored for their role in treating atrial fibrillation. For example, compounds like 5-phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine have been identified as potent IKur current blockers, showcasing potential therapeutic benefits in cardiovascular conditions (Gunaga et al., 2017).
Synthetic Chemistry
These quinazoline derivatives have been used as directing groups in chemical syntheses, such as in the C-H amination mediated by cupric acetate. This showcases their role in facilitating complex chemical transformations, making them valuable in synthetic chemistry research (Zhao et al., 2017).
Antimicrobial Activity
Studies have indicated that certain 2-pyridylquinazoline derivatives possess antimicrobial properties. These compounds have been screened against various bacterial strains and have shown promising results, suggesting their potential use as antimicrobial agents (Eweas et al., 2021).
Kinase Inhibition and Neurodegenerative Research
Some quinazoline compounds, such as N-(1H-pyrazol-3-yl)quinazolin-4-amines, have been synthesized and evaluated as inhibitors of casein kinase 1δ/ε. This is significant for research in neurodegenerative disorders and cancer, as these kinases are critical in various cellular processes (Karthikeyan et al., 2017).
Antifolate Research
Quinazoline derivatives have been investigated as potential antifolate inhibitors of thymidylate synthase, an enzyme critical in DNA synthesis. This research is pertinent in the development of antitumor agents (Gangjee et al., 1999).
Safety And Hazards
将来の方向性
Quinazoline derivatives have drawn immense attention owing to their significant biological activities . They are being designed and synthesized as potential drugs of anticancer potency against various cancers . This study accelerates the designing process to generate a greater number of biologically active candidates .
特性
IUPAC Name |
2-pyridin-3-ylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c14-12-10-5-1-2-6-11(10)16-13(17-12)9-4-3-7-15-8-9/h1-8H,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLDBOSSOMYTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390020 | |
| Record name | 2-(pyridin-3-yl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)quinazolin-4-amine | |
CAS RN |
273408-90-5 | |
| Record name | 2-(pyridin-3-yl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)
![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)
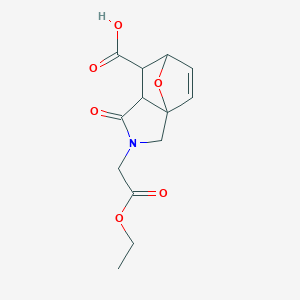
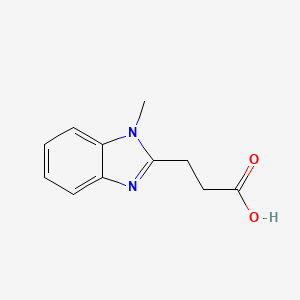

![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)



